molecular formula C20H36INO2S B136745 N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide CAS No. 129658-39-5

N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide

カタログ番号: B136745
CAS番号: 129658-39-5
分子量: 481.5 g/mol
InChIキー: OZXRTISPEXIWEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide, commonly known as DMHM, is a synthetic compound that belongs to the family of phenylethylamines. DMHM is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the central nervous system and peripheral tissues. The TAAR1 receptor has been implicated in a wide range of physiological and pathological processes, including neurotransmitter release, locomotor activity, reward, addiction, and psychiatric disorders.

作用機序

DMHM acts as a selective and potent agonist of N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide, which is a G protein-coupled receptor that is expressed in the central nervous system and peripheral tissues. This compound activation by DMHM leads to the modulation of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. The exact mechanism of action of DMHM on this compound is not fully understood, but it is thought to involve the binding of DMHM to a specific site on the receptor, leading to a conformational change that activates downstream signaling pathways.
Biochemical and physiological effects:
DMHM has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. DMHM has been shown to increase dopamine release in the striatum and prefrontal cortex, leading to increased locomotor activity and reward-related behaviors. DMHM has also been shown to decrease serotonin release in the dorsal raphe nucleus, leading to reduced anxiety-like behavior. DMHM has also been shown to increase norepinephrine release in the locus coeruleus, leading to increased arousal and attention.

実験室実験の利点と制限

DMHM has several advantages as a tool compound for investigating the role of N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide in various physiological and pathological processes. DMHM is a selective and potent agonist of this compound, which allows for the specific activation of this receptor without affecting other receptors or systems. DMHM is also stable and can be easily synthesized and purified. However, DMHM also has several limitations, including its complex synthesis method, its limited solubility in aqueous solutions, and its potential toxicity and side effects in vivo.

将来の方向性

There are several future directions for research on DMHM and its role in various physiological and pathological processes. One direction is to investigate the effects of DMHM on other neurotransmitter systems, such as glutamate and GABA. Another direction is to study the effects of DMHM on neuroinflammation and neurodegeneration in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future research could investigate the potential therapeutic applications of DMHM in the treatment of psychiatric disorders, such as depression, anxiety, and addiction.

合成法

DMHM can be synthesized using a multi-step chemical process that involves the reaction of various reagents and solvents. The synthesis method is complex and requires specialized equipment and expertise in organic chemistry. The most common method for synthesizing DMHM involves the reaction of 2,5-dihydroxyphenylacetone with heptylthiol, followed by the reduction of the resulting intermediate with sodium borohydride, and the alkylation of the resulting amine with 3-methylbutyl iodide. The final product is obtained as a hydriodide salt that is purified by recrystallization.

科学的研究の応用

DMHM has been extensively studied in preclinical research as a tool compound for investigating the role of N,N-Dimethyl-2-(4-heptylthio)-2,5-dihydroxyphenyl-3-methylbutylamine hydriodide in various physiological and pathological processes. DMHM has been shown to activate this compound in vitro and in vivo, leading to the modulation of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. DMHM has also been used to study the effects of this compound activation on locomotor activity, reward, addiction, and anxiety-like behavior in animal models.

特性

129658-39-5

分子式

C20H36INO2S

分子量

481.5 g/mol

IUPAC名

2-[1-(dimethylamino)-3-methylbutan-2-yl]-5-heptylsulfanylbenzene-1,4-diol;hydroiodide

InChI

InChI=1S/C20H35NO2S.HI/c1-6-7-8-9-10-11-24-20-13-18(22)16(12-19(20)23)17(15(2)3)14-21(4)5;/h12-13,15,17,22-23H,6-11,14H2,1-5H3;1H

InChIキー

OZXRTISPEXIWEP-UHFFFAOYSA-N

SMILES

CCCCCCCSC1=C(C=C(C(=C1)O)C(CN(C)C)C(C)C)O.I

正規SMILES

CCCCCCCSC1=C(C=C(C(=C1)O)C(CN(C)C)C(C)C)O.I

同義語

1,4-Benzenediol, 2-(1-((dimethylamino)methyl)-2-methylpropyl)-5-(hepty lthio)-, hydriodide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。